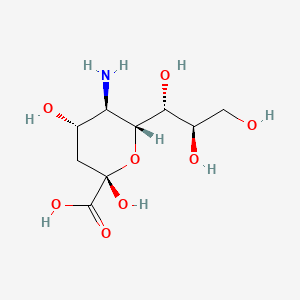

beta-Neuraminic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-neuraminic acid is a 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid.

Neuraminic acid, also known as neuraminate or O-sialate, belongs to the class of organic compounds known as neuraminic acids. These are carbohydrate derivatives containing a neuraminic acid moiety. Neuraminic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Neuraminic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, neuraminic acid is primarily located in the cytoplasm and myelin sheath. Neuraminic acid is also a parent compound for other transformation products, including but not limited to, N-acetyl-beta-neuraminic acid, legionaminic acid, and N, N-diacetyllegionaminic acid. Outside of the human body, neuraminic acid can be found in soy bean. This makes neuraminic acid a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

1. Influenza Virus Research

Beta-Neuraminic acid, particularly in its modified form as 2-deoxy-2,3-dehydro-N-acetyl neuraminic acid (DANA), is significant in influenza virus research. It has been used to study the three-dimensional structure of neuraminidase from the influenza virus, helping to understand the enzymatic hydrolysis process and assisting in the design of antiviral compounds (Bossart-Whitaker et al., 1994). Additionally, neuraminic acid analogs like FANA inhibit influenza virus replication by affecting the virus envelope, demonstrating the role of neuraminic acid in viral life cycles (Palese & Compans, 1976).

2. Biochemical Research

In biochemical research, beta-Neuraminic acid is linked to various enzyme studies. For example, it's involved in the study of enzyme complexes like acid neuraminidase and β-galactosidase in bovine testis (Verheijen, Brossmer, & Galjaard, 1982). Its derivatives are crucial in understanding the metabolism and role in biological and pathophysiological events, like cancer and immune system regulation (Schauer et al., 2001).

3. Biotechnological Applications

Beta-Neuraminic acid is vital in biotechnology, especially in pharmaceuticals. Its derivative, N-Acetyl-d-neuraminic acid, is a precursor for drugs like zanamivir, used in treating influenza virus infections (Zhang et al., 2010; Tao et al., 2010). It also has potential in cancer therapy, where its analogs are investigated for vaccine development (Weïwer et al., 2009).

4. Medical Research

In medical research, neuraminic acid's role in altering red blood cells in conditions like sepsis has been explored. It affects the cell shape and biochemistry, suggesting potential therapeutic targets (Piagnerelli et al., 2009). Moreover, it has been implicated in the functioning of the insulin receptor, influencing insulin-binding and kinase activities (Fujita‐Yamaguchi, Sato, & Kathuria, 1985).

Propiedades

Número CAS |

497-43-8 |

|---|---|

Nombre del producto |

beta-Neuraminic acid |

Fórmula molecular |

C9H17NO8 |

Peso molecular |

267.23 g/mol |

Nombre IUPAC |

(2S,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9-/m0/s1 |

Clave InChI |

CERZMXAJYMMUDR-YOQZMRDMSA-N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |

SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |

SMILES canónico |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |

melting_point |

180.0-182.0°C |

Otros números CAS |

114-04-5 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

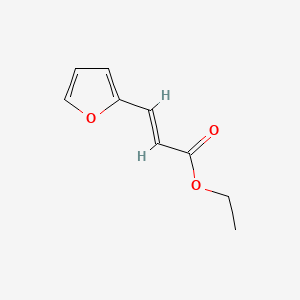

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)

![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)